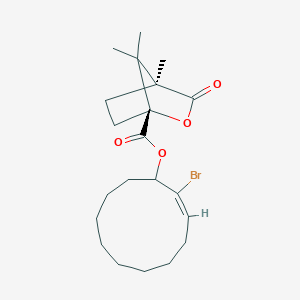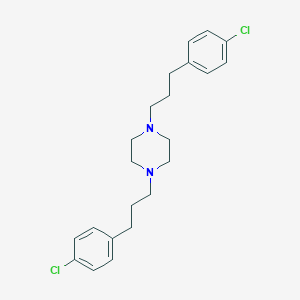
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine, commonly known as BCPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BCPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
BCPP is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine). It inhibits the reuptake of serotonin by presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
BCPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, anxiety, and pain perception. BCPP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPP has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine) and has been extensively studied for its potential therapeutic applications. BCPP has also been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms underlying mood, anxiety, and pain perception. However, BCPP has some limitations for lab experiments. It is a potent inhibitor of the cytochrome P450 enzyme system, which can lead to drug-drug interactions. BCPP also has a relatively short half-life, which can make it difficult to maintain stable drug concentrations in vitro and in vivo.
Direcciones Futuras
There are several future directions for the study of BCPP. One direction is to investigate its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of mood and anxiety disorders. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of BCPP.
Métodos De Síntesis
BCPP can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenyl)propylamine to produce 1-(4-chlorophenyl)-3-(4-chlorobenzyl)propylamine. The second step involves the reaction of this intermediate with piperazine to produce BCPP. The yield of BCPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
BCPP has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive effects in animal models. BCPP has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
120166-70-3 |
|---|---|
Nombre del producto |
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine |
Fórmula molecular |
C22H28Cl2N2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1,4-bis[3-(4-chlorophenyl)propyl]piperazine |
InChI |
InChI=1S/C22H28Cl2N2/c23-21-9-5-19(6-10-21)3-1-13-25-15-17-26(18-16-25)14-2-4-20-7-11-22(24)12-8-20/h5-12H,1-4,13-18H2 |
Clave InChI |
UKUYCOVERBAHBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl |
Otros números CAS |
120166-70-3 |
Sinónimos |
1,4-BCPP 1,4-bis(3-(4-chlorophenyl)propyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



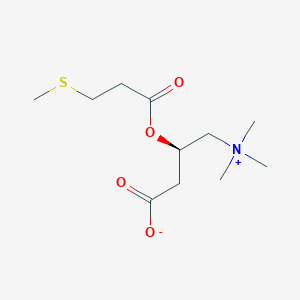
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)
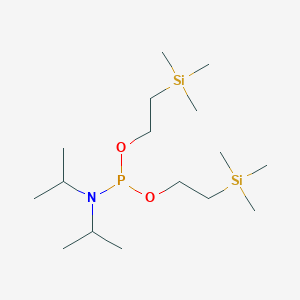
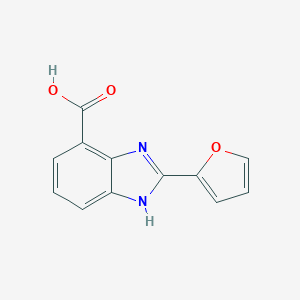


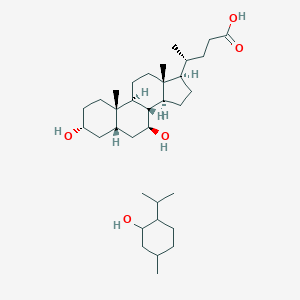
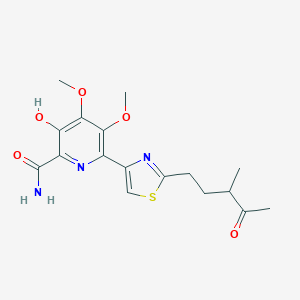

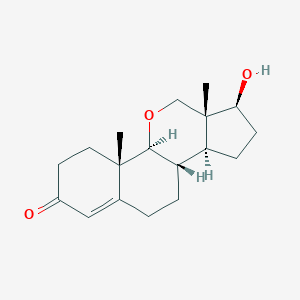
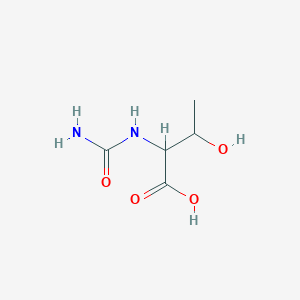
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
